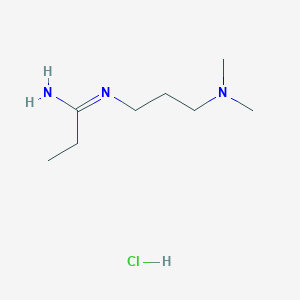
4-Hexyl-1H-pyrazole
Descripción general
Descripción
4-Hexyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazoles as Key Scaffolds in Therapeutics
Pyrazoles, including variants like 4-Hexyl-1H-pyrazole, are recognized for their extensive role in therapeutic research. Pyrazoles and their derivatives, such as 4,5-dihydro-1H-pyrazoles, are pivotal in developing drugs with diverse activities. These compounds, due to their broad spectrum of activities, have spurred research into modifying the pyrazole ring structure, leading to new derivatives with varied biological activities. This underscores the importance of pyrazoles in medicinal chemistry and drug development (J. Alex & Raj Kumar, 2014).
Role in Antioxidant and Anti-Inflammatory Activities
Studies have shown that derivatives of pyrazoles, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant antioxidant and anti-inflammatory activities. These properties are crucial for therapeutic applications, particularly in addressing conditions related to oxidative stress and inflammation. This highlights the potential of pyrazole derivatives in treating various diseases where inflammation and oxidative damage are key factors (Bono Naga Sudha et al., 2021).
Applications in Heterocyclic Chemistry
Pyrazole and its derivatives are strategic in modern medicine and pharmacy due to their chemical versatility and significant pharmacological potential. The ability to chemically modify pyrazoles and to combine them with other heterocycles increases the potential for interaction with various biological targets. This versatility makes pyrazoles a valuable resource in the design and development of new pharmaceuticals (S. Fedotov et al., 2022).
Exploration in Bioactive Pyrazoles
Pyrazole derivatives have been investigated for their roles in various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This has led to the synthesis of pyrazole-based structures by researchers, aiming to explore their potential in treating a range of conditions. The bioactivity of these derivatives is important for the rational design of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Selective Dopamine Receptor Interaction
Pyrazole derivatives have been shown to selectively interact with dopamine receptors. This selective interaction is important for understanding the molecular basis of neurotransmitter function and for developing targeted therapies in neurological and psychiatric disorders. This research illustrates the potential of pyrazoles in neuroscience and psychopharmacology (M. I. Rodríguez-Franco et al., 1999).
Antifungal Applications
Pyrazole-4-formylhydrazide derivatives with a diphenyl ether fragment have shown promising results as antifungal agents, targeting succinate dehydrogenase. This indicates the potential of pyrazole derivatives in developing effective antifungal treatments, which is particularly relevant in agricultural and clinical settings where fungal infections pose significant challenges (Xiaobin Wang et al., 2020).
Safety and Hazards
Direcciones Futuras
Pyrazole-containing compounds, including 4-Hexyl-1H-pyrazole, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mecanismo De Acción
Target of Action
4-Hexyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known to interact with several targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
Pyrazole derivatives are known to exhibit distinct reactivity patterns in organic chemistry . They favor nucleophilic attacks at positions 3 and 5, while electrophilic substitution reactions preferentially take place at position 4 . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that this compound may affect pathways related to these biological activities.
Result of Action
Given its potential targets and the known effects of pyrazole derivatives, it may influence cellular proliferation and differentiation , and exhibit antileishmanial and antimalarial activities .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole derivative .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
4-hexyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRESKZSKNBZJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658522 | |
| Record name | 4-Hexyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73123-47-4 | |
| Record name | 4-Hexyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)


![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)





